molecular formula C9H11ClFNO2 B3030539 (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride CAS No. 916602-09-0

(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

Cat. No. B3030539
CAS RN: 916602-09-0
M. Wt: 219.64
InChI Key: JLGSKYIBZLQSFR-QRPNPIFTSA-N
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Description

“(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” is also known as “(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride”. It has a CAS Number of 1269773-21-8 and a molecular weight of 191.63 . The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride . The InChI code is 1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Anti-Inflammatory Effects

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: has been investigated for its anti-inflammatory properties. Inflammation is a natural response of the body to protect tissues against disease or infection. Pyrimidines, including this compound, display anti-inflammatory effects by inhibiting key mediators involved in the inflammatory process. These mediators include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . Further research aims to develop novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.

Catalysis and Organic Synthesis

Beyond its pharmacological applications, (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride may find utility in catalytic reactions. Researchers explore its use as a ligand or catalyst in organic transformations. For instance, it could participate in protodeboronation reactions, contributing to the synthesis of diverse organic compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKYIBZLQSFR-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725443
Record name Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

CAS RN

916602-09-0
Record name Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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